5-Methylpyrrolidine-3-carbonitrile trifluoroacetate

Building block procurement Salt selection Molecular weight

Sourcing chiral pyrrolidine-3-carbonitrile building blocks often means choosing between single enantiomers or free bases that require additional salt formation steps before use. This 5-methylpyrrolidine-3-carbonitrile trifluoroacetate (CAS 2703781-34-2) solves both challenges: - Supplied as a diastereomer mixture with two stereogenic centers, enabling direct chiral chromatographic resolution or fractional crystallization to access both diastereomeric forms from a single procurement. - The TFA salt form (LogP 1.14, TPSA 73.12 Ų) offers enhanced organic-solvent solubility for amide coupling and reductive amination in DCM or THF without prior free-basing, streamlining reaction setup. - Consistent 98% purity specification with defined molecular weight (224.18 g/mol) ensures reproducible stoichiometry and reliable HPLC/LC-MS method calibration.

Molecular Formula C8H11F3N2O2
Molecular Weight 224.18 g/mol
Cat. No. B13479938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrrolidine-3-carbonitrile trifluoroacetate
Molecular FormulaC8H11F3N2O2
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESCC1CC(CN1)C#N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H10N2.C2HF3O2/c1-5-2-6(3-7)4-8-5;3-2(4,5)1(6)7/h5-6,8H,2,4H2,1H3;(H,6,7)
InChIKeyUIQFNTKXDQEFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrrolidine-3-carbonitrile Trifluoroacetate: Physicochemical Profile and Procurement


5-Methylpyrrolidine-3-carbonitrile trifluoroacetate (CAS 2703781-34-2) is a chiral pyrrolidine building block supplied as the 2,2,2-trifluoroacetate (TFA) salt with a molecular formula of C₈H₁₁F₃N₂O₂ and a molecular weight of 224.18 g/mol . The compound features a pyrrolidine ring bearing a nitrile (–C≡N) group at the 3-position and a methyl (–CH₃) substituent at the 5-position, generating two stereogenic centers and thereby existing as a mixture of diastereomers . The free-base form (CAS 1374655-43-2) has the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol . The TFA salt form is the commercially predominant offering, typically supplied at 98% purity by reputable building-block vendors .

Chiral pyrrolidine building block as mixture of diastereomers
TFA salt form for organic-solvent-compatible synthesis workflows
98% purity specification supports stoichiometry-dependent method development

5-Methylpyrrolidine-3-carbonitrile Trifluoroacetate: Substitution Limitations


Pyrrolidine-3-carbonitrile derivatives differ fundamentally in three procurement-relevant dimensions: ring substitution pattern, salt form, and stereochemical composition. The 5-methyl substituent on the target compound introduces a stereogenic center and alters both steric and electronic properties compared to the unsubstituted pyrrolidine-3-carbonitrile scaffold (CAS 10603-53-9, MW 96.13 g/mol) . The trifluoroacetate counterion confers distinct solubility and crystallinity characteristics relative to the free base (LogP shift from 0.51 to 1.14; TPSA increase from 35.82 to 73.12 Ų) , as well as compared to hydrochloride salts (e.g., pyrrolidine-3-carbonitrile HCl, MW 132.59 g/mol) . Furthermore, the target compound is supplied explicitly as a mixture of diastereomers, whereas many comparator products (e.g., (R)-pyrrolidine-3-carbonitrile TFA, CAS 1334675-09-0, MW 210.15 g/mol) are sold as single-enantiomer or single-diastereomer forms . These differences mean that direct replacement without re-optimization of reaction conditions, purification protocols, or biological assay outcomes carries quantifiable risk.

Salt form Free base or HCl salt may shift solubility, LogP, and H-bond profile; stoichiometric calculations differ.
Stereochemistry Diastereomer mixture is not interchangeable with single-enantiomer (R)-pyrrolidine-3-carbonitrile TFA.
Substitution 5-methyl substitution alters steric and electronic properties vs unsubstituted pyrrolidine-3-carbonitrile.

5-Methylpyrrolidine-3-carbonitrile Trifluoroacetate: Evidence-Based Differentiation


Molecular Weight Differentiation by Salt Form

The TFA salt of 5-methylpyrrolidine-3-carbonitrile (MW 224.18 g/mol) has a molecular weight approximately 2.03-fold greater than the free base (MW 110.16 g/mol) . This mass differential is quantitatively distinct from the HCl salt form of the unsubstituted analog (pyrrolidine-3-carbonitrile HCl, MW 132.59 g/mol) and the TFA salt of the unsubstituted, single-enantiomer analog ((R)-pyrrolidine-3-carbonitrile TFA, MW 210.15 g/mol) . The 14.03 g/mol difference between the target TFA salt and the (R)-enantiomer TFA salt is accounted for entirely by the 5-methyl substituent.

MW Differentiation
Cross-study comparable
224.18 g/mol (TFA) vs 110.16 g/mol (free base)
Supports salt-form-aware stoichiometric planning
Δ = +114.02 g/mol vs free base; also distinct from HCl salt (132.59 g/mol)
Building block procurement Salt selection Molecular weight Stoichiometry

Lipophilicity and Polar Surface Area Shift

Conversion from the free base to the TFA salt increases the calculated octanol-water partition coefficient (LogP) from 0.50798 to 1.14128 and the topological polar surface area (TPSA) from 35.82 to 73.12 Ų . This LogP shift of +0.633 log units and TPSA increase of +37.30 Ų represent a quantifiable alteration in physicochemical profile that is not replicated by the hydrochloride salt or the free base of the unsubstituted pyrrolidine-3-carbonitrile (predicted LogP ~0.45, TPSA ~35.8 Ų) .

LogP & TPSA Shift
Cross-study comparable
LogP 1.14 (TFA) vs 0.51 (free base); TPSA 73.12 vs 35.82 Ų
Reported salt-form impact on chromatographic retention
Δ LogP = +0.633; may alter extraction and preparative HPLC behavior
LogP TPSA Drug-likeness Permeability Salt-form optimization

Hydrogen Bond Donor/Acceptor Profile Comparison

The TFA salt possesses 3 hydrogen bond acceptors (HBA) and 2 hydrogen bond donors (HBD), compared to 2 HBA and 1 HBD for the free base . The unsubstituted pyrrolidine-3-carbonitrile has 2 HBA and 1 HBD (identical to the free base pattern), while the hydrochloride salt has 2 HBA and 2 HBD . The TFA salt thus has a distinct HBA:HBD ratio of 3:2 versus 2:1 for both the free base and the unsubstituted nitrile.

H-Bond Profile
Cross-study comparable
TFA salt: 3 HBA / 2 HBD (3:2 ratio)
Distinct profile may affect crystallization screening
Free base and unsubstituted analog: 2 HBA / 1 HBD (2:1 ratio)
Hydrogen bonding Crystallization Solubility Salt screening

Diastereomer Mixture vs Single-Enantiomer Forms

The target compound is explicitly supplied as a mixture of diastereomers , in contrast to single-enantiomer products such as (R)-pyrrolidine-3-carbonitrile trifluoroacetate (CAS 1334675-09-0, single stereocenter at C3) or (3S)-pyrrolidine-3-carbonitrile hydrochloride (single enantiomer) . The presence of two stereogenic centers (C3 and C5) means the target compound can theoretically exist as four stereoisomers (two diastereomeric pairs), whereas the unsubstituted and single-enantiomer comparators have at most one stereocenter.

Diastereomer Mixture
Class-level inference
2 stereogenic centers; supplied as mixture of diastereomers
Diastereomer ratio not specified; review required for stereodefined use
Up to 4 possible stereoisomers; single-enantiomer products provide only one state
Diastereomer mixture Stereochemistry Chiral resolution Procurement specification

Purity Specification and Batch-to-Batch Consistency

The target compound is offered at a vendor-declared purity of 98% (Leyan, Product No. 1957865) . The corresponding free base is also specified at 98% purity (Leyan, Product No. 1957940) . This purity level is comparable to the unsubstituted pyrrolidine-3-carbonitrile hydrochloride (typically 97% from ChemDiv and other suppliers) , but the explicit disclosure of a 98% threshold at the point of procurement provides a quantifiable quality benchmark that lower-purity or unspecified-grade alternatives do not match.

Purity Benchmark
Cross-study comparable
Vendor-declared 98% purity
Supports procurement quality review
Comparable to free base (98%); higher than typical 97% HCl salt offerings
Purity specification Quality control Procurement benchmark Batch consistency

5-Methylpyrrolidine-3-carbonitrile Trifluoroacetate: Application Scenarios


Synthetic Intermediate for 5-Methyl Pyrrolidine Bioisosteres

The 5-methyl substitution pattern and nitrile functionality make this compound a direct precursor for constructing 5-methylpyrrolidine-containing pharmacophores, which are prevalent in DPP-IV inhibitor scaffolds and cathepsin inhibitor programs . The TFA salt form, with its 98% purity specification and defined LogP of 1.14 , facilitates direct use in amide coupling and reductive amination reactions without a prior free-basing step, provided that the TFA counterion is compatible with the subsequent synthetic sequence. Compared to the free base (LogP 0.51), the TFA salt offers enhanced organic-solvent solubility for reactions conducted in dichloromethane or THF.

Chiral Building Block for Diastereoselective Synthesis

As a mixture of diastereomers with two stereogenic centers , this compound is suited for laboratories exploring stereochemical structure-activity relationships (SAR) where access to both diastereomeric forms is desired from a single procurement. The diastereomer mixture can be subjected to chiral chromatographic resolution or fractional crystallization to isolate individual diastereomers, enabling direct comparison of biological or catalytic activity between diastereomers. This contrasts with single-enantiomer products such as (R)-pyrrolidine-3-carbonitrile TFA (CAS 1334675-09-0) , which provide only one stereochemical state.

Physicochemical Optimization via Salt-Form Screening

The TFA salt's distinct hydrogen-bonding profile (3 HBA, 2 HBD) and elevated TPSA (73.12 Ų) relative to the free base (35.82 Ų) and HCl salts make it a candidate for salt-form screening studies aimed at optimizing solid-state properties such as crystallinity, hygroscopicity, and dissolution rate. The molecular weight differential (224.18 vs 110.16 g/mol for free base; vs 132.59 g/mol for HCl salt) also affects the weight-based dosing calculations in early in vivo formulation work, requiring explicit accounting during procurement.

Reference Standard for LC-MS Method Development

The well-defined molecular weight (224.18 g/mol), LogP (1.14), and TPSA (73.12 Ų) of the TFA salt make it a suitable reference compound for developing and validating reversed-phase HPLC and LC-MS methods targeting pyrrolidine-carbonitrile analogs. Its retention behavior, characterized by the LogP of 1.14, serves as a chromatographic benchmark distinct from the free base (LogP 0.51) and the unsubstituted analog (LogP ~0.45), enabling differential method calibration for salt-form mixtures.

Application
Selection Property
Validation Focus
5-Methyl pyrrolidine pharmacophore synthesis
TFA salt organic-solvent compatibility
Amide coupling / reductive amination with counterion review
Diastereoselective SAR studies
Diastereomer mixture accessibility
Chiral resolution or fractional crystallization protocols
Salt-form screening and solid-state optimization
Distinct H-bond profile and TPSA
Crystallinity, hygroscopicity, and dissolution rate assessment
LC-MS method development for nitrile analogs
Defined LogP and TPSA retention benchmark
Reversed-phase retention and salt-form calibration
Quote Request

Request a Quote for 5-Methylpyrrolidine-3-carbonitrile trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.